molecular formula C24H26 B11546801 1,1'-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene)

1,1'-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene)

Cat. No. B11546801
M. Wt: 314.5 g/mol
InChI Key: RCQHHUORJRJFLG-UHFFFAOYSA-N
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Description

1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) is an organic compound characterized by the presence of a butadiyne linkage between two 4-tert-butylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine or triethylamine, to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzene rings .

Scientific Research Applications

1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) largely depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport, which is crucial for the performance of devices like OLEDs and OPVs. The molecular targets and pathways involved include the interaction of the conjugated system with electron donors and acceptors, facilitating charge separation and transport .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene)
  • 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methoxybenzene)
  • 1,4-Diphenyl-1,3-butadiyne

Uniqueness

1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it distinct from other similar compounds, which may have different substituents, such as methyl or methoxy groups, affecting their reactivity and applications .

properties

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-tert-butyl-4-[4-(4-tert-butylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C24H26/c1-23(2,3)21-15-11-19(12-16-21)9-7-8-10-20-13-17-22(18-14-20)24(4,5)6/h11-18H,1-6H3

InChI Key

RCQHHUORJRJFLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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